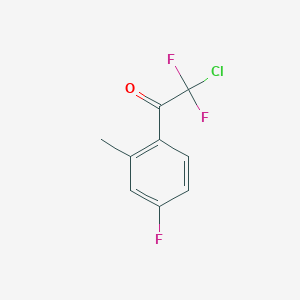

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Description

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1352205-81-2) is a fluorinated acetophenone derivative with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.592 g/mol . The compound features a trifluoromethyl ketone backbone substituted with a chloro and two fluorine atoms at the α-carbon, alongside a 4-fluoro-2-methylphenyl aromatic ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for fluorinated building blocks .

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-4-6(11)2-3-7(5)8(14)9(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISHCQQVMIYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with chlorodifluoromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene. The general reaction scheme is as follows:

4-Fluoro-2-methylbenzoyl chloride+ChlorodifluoromethaneNaOH, Toluenethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanol.

Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)acetic acid.

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone serves as an essential building block in the synthesis of various fluorinated organic compounds. The presence of fluorine atoms enhances the biological activity and stability of the resulting compounds.

Key Reactions:

- Difluoromethylation Reactions : The compound is utilized as a reagent for introducing difluoromethyl groups into aromatic systems, which is significant in developing pharmaceuticals with improved properties .

- Baylis-Hillman Reaction : It acts as a precursor in the Baylis-Hillman reaction, allowing for the synthesis of chlorodifluoromethyl-containing products, which are valuable in agrochemical and pharmaceutical applications .

Pharmaceutical Development

The compound has potential applications in medicinal chemistry, where fluorinated compounds often exhibit enhanced pharmacokinetic profiles. Research indicates that fluorinated ketones can improve the efficacy of drugs by affecting their metabolic pathways and binding affinities.

Case Studies:

- A study demonstrated that incorporating difluoromethyl groups into drug candidates could enhance their potency against specific biological targets, such as cancer cells .

Agrochemicals

Fluorinated compounds are increasingly used in the development of agrochemicals due to their effectiveness against pests and diseases. The unique properties imparted by fluorine can lead to increased efficacy at lower application rates.

Material Science

The compound's properties make it suitable for use in advanced materials, particularly those requiring chemical resistance and stability under extreme conditions. Its incorporation into polymers can enhance durability and performance.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone involves its interaction with various molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone are best understood in comparison to related α,α-difluoroacetophenone derivatives. Below is a detailed analysis of its analogs:

Structural Analogs with Varying Aromatic Substituents

Analogs with Heteroaromatic Substitutions

- 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (14): Contains an imidazopyridine ring instead of phenyl. The carbonyl linker reduces solubility compared to amide-linked analogs but enhances reactivity in electrophilic aromatic substitutions .

- 2-Chloro-2,2-difluoro-1-(5-methoxy-1H-indol-3-yl)ethanone: Synthesized via K₂CO₃/n-Bu₄PBr catalysis in water.

Fluorination Pattern Comparisons

Key Research Findings

- Synthetic Utility : The compound’s α-chloro-difluoro group acts as a strong electron-withdrawing moiety, facilitating nucleophilic displacement reactions. For example, reactions with piperazine derivatives yield pharmacologically relevant intermediates .

- Safety Profile : Unlike its methyl-substituted analog (CAS: 89264-09-5), the 4-fluoro-2-methylphenyl variant lacks explicit hazard data, though similar compounds require careful handling due to reactive carbonyl groups .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mode of action, and structure-activity relationships (SAR).

- Molecular Formula : C9H6ClF3O

- Molecular Weight : 222.59 g/mol

- CAS Number : 1352225-18-3

Biological Activity Overview

Recent studies have highlighted the antibacterial properties of fluorinated compounds, including this compound. The compound has shown efficacy against various bacterial strains.

Antibacterial Activity

In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it has been tested against:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the minimum inhibitory concentration (MIC) values for these bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 17.1 | |

| Escherichia coli | 15.0 | |

| Staphylococcus aureus | 20.0 | |

| Pseudomonas aeruginosa | 25.0 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of key bacterial enzymes. Specifically, it has been shown to inhibit the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase), which plays a crucial role in fatty acid biosynthesis in bacteria. The IC50 value for this inhibition is reported to be approximately 17.1 µM .

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups such as fluorine enhances the antibacterial activity of compounds in this class. The fluorinated moieties contribute to increased lipophilicity and better binding affinity to bacterial targets .

Case Studies

Several studies have explored the biological activity of similar fluorinated compounds, providing insights into their potential applications:

- Study on Fluorinated Aldimines : A study demonstrated that fluorinated aldimines exhibited strong antibacterial activities comparable to standard antibiotics like kanamycin .

- Enzymatic Inhibition : Another investigation focused on the binding conformation of related compounds at the active site of ecKAS III, suggesting that structural modifications can significantly impact their inhibitory potency .

- Pharmacokinetic Studies : Research involving pharmacokinetics in animal models indicated favorable bioavailability and stability profiles for fluorinated compounds, indicating their potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.